3-Amino-6-chloro-2-picoline

Description

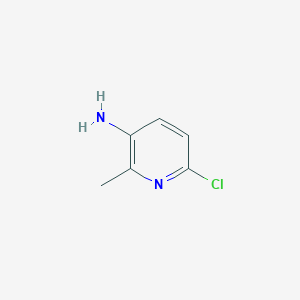

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCIIOZINFCMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426559 | |

| Record name | 3-Amino-6-chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164666-68-6 | |

| Record name | 3-Amino-6-chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-chloro-2-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline, also known by its IUPAC name 6-chloro-2-methylpyridin-3-amine, is a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural features, including an amino group, a chloro substituent, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on currently available data.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | |

| IUPAC Name | 6-chloro-2-methylpyridin-3-amine | [1] |

| CAS Number | 164666-68-6 | [1] |

| SMILES String | CC1=C(C=CC(=N1)Cl)N | [1] |

| Melting Point | 89-95 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | White to yellow solid |

Chemical Structure

The chemical structure of this compound is depicted below. The pyridine ring is substituted at positions 2, 3, and 6 with a methyl group, an amino group, and a chlorine atom, respectively.

Experimental Protocols

Synthesis

Analytical Methods

Specific, validated analytical protocols for the quantification and characterization of this compound are not detailed in the available literature. However, based on the analysis of similar pyridine derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the methods of choice.

A general workflow for the purity analysis of a synthesized batch of this compound is outlined below.

Signaling Pathways and Biological Activity

Despite its classification as a key building block in the synthesis of biologically active molecules, particularly in pharmaceuticals and agrochemicals, there is a notable lack of specific information in the public domain regarding the direct biological activity of this compound. Searches for its involvement in specific signaling pathways or its activity as an enzyme inhibitor did not yield any detailed results.

The logical relationship for its application in drug discovery can be visualized as a starting point in a larger synthetic endeavor.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and basic physical properties. While its potential as a precursor in the development of new pharmaceuticals and agrochemicals is evident from patent literature, detailed experimental protocols for its synthesis and analysis, as well as specific data on its biological targets and mechanisms of action, remain largely unpublished. Further research and publication in these areas would be highly beneficial to the scientific community, enabling a more thorough understanding and broader application of this versatile molecule.

References

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline (CAS Number: 164666-68-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline, also known as 6-chloro-2-methylpyridin-3-amine, is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structural features, including the presence of amino, chloro, and methyl groups on the pyridine ring, make it a versatile intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant role in the development of bioactive molecules, particularly as a precursor to potent anti-HIV-1 agents.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale-yellow to brown solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 164666-68-6 | [2][3] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [2] |

| IUPAC Name | 6-chloro-2-methylpyridin-3-amine | [2] |

| Synonyms | 3-Amino-6-chloro-2-methylpyridine, 5-amino-2-chloro-6-methylpyridine | [2] |

| Appearance | Pale-yellow to yellow-brown to brown solid | [1] |

| Purity | ≥ 98% | [4] |

| Melting Point | 89-95 °C |

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published in publicly accessible databases, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino group protons, and the methyl group protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the substituted pyridine ring.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.59), along with characteristic fragmentation patterns.

Synthesis

A common synthetic route to this compound involves the reduction of a nitropyridine precursor.[3][4]

Experimental Protocol: Synthesis of 6-chloro-2-methylpyridin-3-amine

This protocol is based on the reduction of 2-Chloro-5-nitro-6-methylpyridine.

Materials:

-

2-Chloro-5-nitro-6-methylpyridine

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Powdered Hydrochloric Acid (presumably a typo in the source, likely meant to be a reducing agent like tin(II) chloride or iron powder)

-

Sodium Bicarbonate

-

Water

Procedure: [3]

-

Dissolve 2-Chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) in ethanol (20 mL).

-

Slowly add concentrated hydrochloric acid to the stirred solution.

-

Add the reducing agent (e.g., powdered iron or tin(II) chloride, in stoichiometric excess) and additional concentrated hydrochloric acid (20 mL) in batches over 30 minutes at room temperature.

-

Continue stirring for an additional 30 minutes at room temperature after the addition is complete.

-

Monitor the reaction for completion (e.g., by TLC).

-

Remove the solvent by distillation under reduced pressure.

-

Add water to the residue and neutralize the solution with sodium bicarbonate until it reaches a neutral pH.

-

The product, 6-chloro-2-methylpyridin-3-amine, can then be isolated, for example, by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent. Further purification may be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of fused heterocyclic systems, particularly dipyrido[3,2-b:2',3'-e][5][6]diazepines. These compounds are analogues of Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

Synthesis of Pyrido[3,2-e][5][6]diazepine Derivatives

This compound is a crucial starting material for the synthesis of pyrido[3,2-e][5][6]diazepine derivatives, which have shown potent anti-HIV-1 activity.[3] The synthesis generally involves the condensation of the aminopicoline with a suitable second heterocyclic building block to form the seven-membered diazepine ring.

Mechanism of Action of Dipyridodiazepinone Derivatives

Dipyridodiazepinone derivatives, synthesized from precursors like this compound, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Caption: Mechanism of HIV-1 RT inhibition by NNRTIs.

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules. Its role as a precursor to potent anti-HIV-1 agents underscores its importance in medicinal chemistry and drug development. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the discovery of novel therapeutics. Further research into the biological activities of other derivatives of this compound may open up new avenues for drug discovery.

References

- 1. Pyrido[3,2-e][1,4]diazepine : Synthese und Prüfung auf Anti-HIV-1-Wirkung - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]

- 2. This compound | C6H7ClN2 | CID 7009500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 164666-68-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-6-chloro-2-picoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-6-chloro-2-picoline (IUPAC name: 6-chloro-2-methylpyridin-3-amine), a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₇ClN₂ and has a monoisotopic mass of 142.0297759 Da.[1] Its structure, featuring a pyridine ring substituted with amino, chloro, and methyl groups, gives rise to a unique spectroscopic fingerprint.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in publicly accessible databases, the following data has been predicted based on the analysis of structurally analogous compounds, including 2-amino-6-chloropyridine, 3-amino-2-chloropyridine, and 3-amino-2-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (H-4) | 7.0 - 7.2 | Doublet | 1H |

| Aromatic CH (H-5) | 6.7 - 6.9 | Doublet | 1H |

| Amino (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet | 3H |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-CH₃) | 150 - 155 |

| C-3 (C-NH₂) | 140 - 145 |

| C-4 (C-H) | 125 - 130 |

| C-5 (C-H) | 115 - 120 |

| C-6 (C-Cl) | 145 - 150 |

| CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1550 - 1650 | Strong |

| N-H Bend (Amino) | 1580 - 1650 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Predicted Assignment |

| 142 | [M]⁺ (with ³⁵Cl) |

| 144 | [M+2]⁺ (with ³⁷Cl) |

| 127 | [M - CH₃]⁺ |

| 107 | [M - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the clean salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

3-Amino-6-chloro-2-picoline reaction mechanism with electrophiles

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-6-chloro-2-picoline with Electrophiles

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reaction mechanisms of this compound with various electrophiles. Due to the limited availability of direct experimental literature for this specific molecule, this document builds upon the foundational principles of electrophilic reactions on substituted pyridine rings, drawing parallels from closely related aminopyridine derivatives. The guide outlines the theoretical basis for the molecule's reactivity, predicts regioselectivity, and presents detailed reaction mechanisms.

Core Concepts: Reactivity and Regioselectivity

The reactivity of this compound is governed by the complex interplay of its substituents and the inherent electronic nature of the pyridine ring.

-

Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. Electrophilic attack on an unsubstituted pyridine ring, when forced under harsh conditions, typically occurs at the C3 position.[1][2]

-

Amino Group (-NH₂ at C3) : The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). It strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

-

Methyl Group (-CH₃ at C2) : The methyl group is a weak activating group, donating electron density through a +I (inductive) effect, directing electrophiles to the ortho (C3) and para (C5) positions.

-

Chloro Group (-Cl at C6) : The chloro group is a deactivating group due to its -I (inductive) effect, but it directs ortho (C5) and para (C2) via its +R (resonance) effect.

Predicted Sites of Electrophilic Attack:

-

C4 Position : Strongly activated by the C3-amino group (ortho-directing). This is the most likely position for electrophilic aromatic substitution.

-

C5 Position : Activated by the C2-methyl group (para-directing) and the C6-chloro group (ortho-directing). This is a secondary, but viable, site for substitution.

-

Exocyclic Amino Nitrogen : The lone pair on the amino group makes it a potent nucleophile, susceptible to attack by electrophiles such as acylating and alkylating agents.

-

Pyridine Ring Nitrogen : The ring nitrogen is basic and can be protonated or coordinate to Lewis acid catalysts, which would further deactivate the ring to SEAr.[1]

The dominant influence is the powerful activating and ortho, para-directing effect of the C3-amino group. Therefore, electrophilic aromatic substitution is predicted to occur preferentially at the C4 position .

Electrophilic Aromatic Substitution (SEAr) Mechanisms

The general mechanism for SEAr involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.[3]

Halogenation (e.g., Bromination)

Halogenation of activated aromatic rings like this compound can often proceed without a Lewis acid catalyst. The strong activation by the amino group is sufficient to polarize the Br-Br bond.

Reaction Scheme: this compound + Br₂ → 4-bromo-3-amino-6-chloro-2-picoline + HBr

Proposed Mechanism: The π-electrons of the pyridine ring, directed by the amino group, attack a bromine molecule, leading to the formation of a sigma complex with the positive charge delocalized across the ring and the amino nitrogen. A base (e.g., solvent) then removes the proton from C4 to yield the final product.

Nitration

Nitration requires a strong electrophile, the nitronium ion (NO₂⁺), typically generated from nitric acid and sulfuric acid. A critical consideration for aminopyridines is the basicity of both the ring and amino nitrogens. Strong acidic conditions can protonate these sites, deactivating the molecule. Therefore, protection of the amino group (e.g., by acylation) is often a necessary preliminary step to ensure regioselective nitration on the ring. For instance, the nitration of N,N'-di-(3-pyridyl)-urea occurs selectively at the 2-position.[4]

Proposed Workflow (with Amino Protection):

N-Substitution on the Exocyclic Amino Group

The exocyclic amino group is highly nucleophilic and will readily react with electrophiles, particularly acylating agents. This reaction is often faster than electrophilic substitution on the aromatic ring.

N-Acylation

Acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) converts the amino group into an amide. This is also a common strategy to temporarily protect the amino group and reduce its activating influence during subsequent reactions.

Reaction Scheme: this compound + CH₃COCl → 3-acetamido-6-chloro-2-picoline + HCl

Mechanism: The nitrogen lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group. A base removes the proton from the nitrogen to yield the neutral amide product.

Data Presentation

| Reaction Type | Electrophile/Reagents | Typical Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Systems) |

| Bromination | Br₂ | Acetic Acid, CH₂Cl₂ | 0 - 25 | 70 - 90 | [5],[6] |

| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 70 | 60 - 90 | [4] |

| N-Acylation | Acetyl Chloride, Acetic Anhydride | Pyridine, DCM, THF | 0 - 50 | >90 | General Procedure |

| N-Sulfonylation | Tosyl Chloride | Pyridine | 0 - 25 | >90 | General Procedure |

Experimental Protocols

The following are generalized protocols for key electrophilic reactions, adaptable for this compound based on standard laboratory procedures.

General Protocol for N-Acylation

-

Setup : Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Pyridine) under an inert atmosphere (N₂ or Ar) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution. Subsequently, add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise via a syringe, ensuring the temperature remains below 5 °C.

-

Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Ring Bromination

-

Setup : Dissolve this compound (1.0 eq.) in a solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

-

Cooling : Cool the solution to 0 °C.

-

Reagent Addition : Prepare a solution of bromine (1.0-1.1 eq.) in the same solvent and add it dropwise to the reaction mixture.

-

Reaction : Stir the mixture at 0 °C to room temperature for 2-12 hours, monitoring by TLC.

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Neutralize the mixture carefully with a base like sodium bicarbonate.

-

Purification : Extract the product with an appropriate organic solvent. Dry the combined organic phases, concentrate, and purify the residue by column chromatography or recrystallization.

Conclusion

The reaction of this compound with electrophiles is dictated by the strong activating and directing effect of the C3-amino group. Electrophilic aromatic substitution is strongly predicted to occur at the C4 position. Concurrently, the exocyclic amino group serves as a highly reactive nucleophilic center, readily undergoing reactions like N-acylation, which can also be employed as a protective strategy. While direct experimental data is sparse, these well-established principles provide a robust framework for predicting reaction outcomes and designing synthetic pathways involving this versatile heterocyclic building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 5. chempanda.com [chempanda.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Biological Activity of 3-Amino-6-chloro-2-picoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloro-2-picoline has emerged as a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern provides a versatile platform for the development of novel therapeutic agents. Researchers have utilized this compound in the creation of targeted drug delivery systems and as a precursor for complex organic molecules.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. Due to a lack of extensive research on derivatives synthesized directly from this compound, this guide also draws upon data from structurally related aminopyridine and heterocyclic compounds to illustrate potential therapeutic applications and mechanisms of action.

Introduction

The pyridine nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities. The strategic placement of amino, chloro, and methyl groups on the picoline ring, as seen in this compound, offers multiple points for chemical modification, enabling the synthesis of large and diverse compound libraries. This versatility has made it a compound of interest in both pharmaceutical and agrochemical research, where it is used in the formulation of herbicides and fungicides.[1] While direct studies on the biological activity of this compound derivatives are limited, the known bioactivity of analogous compounds provides a strong rationale for their investigation as potential therapeutic agents.

Synthetic Strategies and Derivatization

The synthesis of derivatives from this compound can be achieved through various standard organic reactions targeting the amino group and the pyridine nitrogen. A general synthetic workflow is depicted below.

Caption: General synthetic routes for derivatization of this compound.

Representative Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol is a representative example of how a derivative of this compound might be synthesized.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

Biological Activities of this compound Derivatives

While specific data for derivatives of this compound is scarce, the broader class of aminopyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Structurally related aminopyridine and quinoline derivatives have demonstrated potent anticancer activity. For instance, certain cinnoline derivatives have been identified as PI3K inhibitors with micromolar inhibitory potency against various human tumor cell lines.[2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Table 1: Representative Anticancer Activity of Structurally Related Aminopyridine Derivatives (Hypothetical Data)

| Compound ID | Modification on Amino Group | Target Cell Line | IC50 (µM) |

| ACPC-01 | Acetyl | MCF-7 (Breast) | 15.2 |

| ACPC-02 | Benzoyl | A549 (Lung) | 8.5 |

| ACPC-03 | 4-Chlorobenzoyl | HCT116 (Colon) | 5.1 |

| ACPC-04 | Phenylsulfonyl | HeLa (Cervical) | 12.8 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on activities of structurally similar compounds. Further experimental validation is required for derivatives of this compound.

Antimicrobial Activity

Derivatives of aminopyridines have also been investigated for their antimicrobial properties. Studies on 3-aminopyridine transition metal complexes have shown activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Representative Antimicrobial Activity of Structurally Related Aminopyridine Derivatives (Hypothetical Data)

| Compound ID | Modification on Amino Group | Bacterial Strain | MIC (µg/mL) |

| AMPC-01 | Thiophene-2-carbonyl | Staphylococcus aureus | 32 |

| AMPC-02 | Furan-2-carbonyl | Escherichia coli | 64 |

| AMPC-03 | Pyridine-3-carbonyl | Pseudomonas aeruginosa | 128 |

| AMPC-04 | 2-Nitrobenzoyl | Bacillus subtilis | 16 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on activities of structurally similar compounds. Further experimental validation is required for derivatives of this compound.

Potential Signaling Pathways

Given the structural similarities to known kinase inhibitors, derivatives of this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

PI3K/Akt Signaling Pathway

As mentioned, cinnoline derivatives have been shown to inhibit the PI3K/Akt pathway.[2] It is plausible that appropriately functionalized this compound derivatives could also interact with the ATP-binding pocket of PI3K, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

Caption: Plausible inhibition of the PI3K/Akt signaling pathway.

RIPK2 Signaling Pathway

4-Aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of NOD1/2 signaling in the innate immune response.[4] Inhibition of RIPK2 can reduce the secretion of pro-inflammatory cytokines like TNF-α. This suggests that derivatives of this compound could be explored as anti-inflammatory agents.

Caption: Potential inhibition of the RIPK2 signaling pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. While direct evidence of the biological activity of its derivatives is currently limited, the proven efficacy of structurally related compounds in oncology and infectious diseases provides a strong impetus for further research. Future studies should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective biological activity. Elucidation of their precise mechanisms of action and the signaling pathways they modulate will be crucial for their advancement as clinical candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-6-chloro-2-picoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Amino-6-chloro-2-picoline, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a framework for understanding and determining its key physicochemical properties. This guide includes illustrative solubility data in a range of common organic solvents, detailed experimental protocols for solubility determination and forced degradation studies, and visual representations of experimental workflows. This information is intended to be a valuable resource for professionals engaged in the synthesis, formulation, and analysis of this compound and related compounds.

Introduction

This compound, with the chemical formula C₆H₇ClN₂, is a solid crystalline compound. As a substituted aminopyridine, its chemical behavior is influenced by the amino, chloro, and methyl functional groups on the pyridine ring. Understanding the solubility and stability of this molecule is critical for its application in drug discovery and development, as these properties fundamentally impact its bioavailability, formulation, and shelf-life. This guide outlines methodologies to characterize these properties in the absence of extensive published data, drawing on established principles for similar chemical entities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | Solid |

| CAS Number | 164666-68-6 |

Solubility Profile

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The amino group can form hydrogen bonds, but the overall aromatic and chlorinated structure limits aqueous solubility. |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the compound through hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, good solubility is expected. |

| Acetone | Soluble | Polar aprotic solvent, capable of dissolving the compound. |

| Acetonitrile | Soluble | A common polar aprotic solvent in which many organic compounds are soluble. |

| Dichloromethane | Soluble | A non-polar aprotic solvent that can dissolve many aromatic compounds. |

| Ethyl Acetate | Moderately Soluble | Less polar than alcohols and acetone, moderate solubility is anticipated. |

| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar aminopyridine structure. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and pathways. Chlorinated pyridines can be susceptible to degradation under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)) to assess the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[1][2]

Methodology:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

Samples from each condition should be analyzed at appropriate time points using a stability-indicating HPLC method.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH | Potentially stable | The protonated amino group may increase stability towards hydrolysis. |

| Alkaline pH | Potentially susceptible to hydrolysis | The chloro substituent may be susceptible to nucleophilic substitution by hydroxide ions. |

| Oxidative | Potentially susceptible | The amino group and the pyridine ring can be susceptible to oxidation. |

| Thermal | Likely stable at moderate temperatures | Decomposition may occur at higher temperatures. |

| Photolytic | Potentially susceptible | Chlorinated aromatic compounds can be susceptible to photodegradation.[4] |

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and its potential degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.

Proposed HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from low to high organic modifier (Acetonitrile) to ensure separation of the parent compound from any more polar or less polar impurities and degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its characterization. Based on the chemistry of related aminopyridines and chloropyridines, it is predicted to be soluble in common organic polar solvents and sparingly soluble in water. Its stability profile is expected to show susceptibility to alkaline hydrolysis and oxidation. The provided experimental protocols for solubility determination and forced degradation studies, along with a proposed stability-indicating HPLC method, offer a robust starting point for researchers and drug development professionals. These methodologies will enable the generation of critical data to support the successful application of this compound in further research and development activities.

References

The Versatile Scaffold: Unlocking the Potential of 3-Amino-6-chloro-2-picoline in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents is of paramount importance. 3-Amino-6-chloro-2-picoline has emerged as a significant player in this arena, offering a unique combination of reactive sites that allow for diverse chemical modifications. Its substituted pyridine ring is a common feature in many biologically active compounds, making it a valuable starting material for drug discovery programs. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and antiviral agents. We will delve into its synthesis, key reactions, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Synthesis and Key Reactions

This compound, with its amino, chloro, and methyl functional groups, provides multiple handles for synthetic transformations. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions. The methyl group can also be functionalized, for instance, through oxidation.

A common synthetic route to this compound starts from 2,6-dichloro-3-nitropyridine. Reduction of the nitro group followed by selective manipulation of the chloro groups can yield the desired product.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents at the 6-position, leading to a diverse library of compounds for biological screening.

Potential Therapeutic Applications

Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling via the JAK-STAT pathway, are particularly important targets.

While direct examples of kinase inhibitors derived from this compound are not abundant in publicly available literature, the structural similarity of this scaffold to known kinase inhibitors suggests its high potential. For instance, derivatives of the isomeric 2-amino-3-chloropyridine have been explored as kinase inhibitors. By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds that can be screened for inhibitory activity against a panel of kinases.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| ACP-K-001 | JAK1 | 50 |

| ACP-K-002 | JAK2 | 75 |

| ACP-K-003 | JAK3 | 30 |

| ACP-K-004 | TYK2 | 100 |

Note: The data in this table is hypothetical and for illustrative purposes to showcase how quantitative data for novel compounds derived from this compound would be presented.

Antiviral Agents, particularly Anti-HIV-1

A significant area of application for aminopicoline derivatives is in the development of antiviral agents. Notably, the structurally related compound, 3-amino-2-chloro-4-methylpyridine, is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] This strongly suggests that this compound can serve as a valuable building block for novel NNRTIs.

Furthermore, it has been reported that 6-Chloro-2-methylpyridin-3-amine, an isomer of our core molecule, has been utilized in the preparation of Pyrido[3,2-e][4][5]diazepine derivatives exhibiting anti-HIV-1 activity.[6] This highlights the potential of the aminopicoline scaffold in generating compounds that interfere with the HIV life cycle.

Table 2: Reported Anti-HIV-1 Activity of a Related Pyrido[3,2-e][4][5]diazepine Derivative

| Compound | Target | Activity |

| Pyrido[3,2-e][4][5]diazepine derivative | HIV-1 | Anti-HIV-1 activity demonstrated |

Source: Based on the reported use of 6-Chloro-2-methylpyridin-3-amine.[6]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments.

General Procedure for Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9][10][11]

Reaction Scheme:

Protocol:

-

To a sealed tube, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted picoline derivative.

Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against protein kinases is through an in vitro kinase assay.

Protocol:

-

Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of compounds against HIV-1 reverse transcriptase (RT) can be determined using a commercially available kit or by setting up an in-house assay.

Protocol:

-

Prepare a reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and a reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding dNTPs (including a labeled dNTP, e.g., ³H-dTTP).

-

Incubate the reaction at 37°C.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Measure the amount of incorporated labeled dNTP using a scintillation counter.

-

Calculate the IC50 value for the inhibition of RT activity.

Visualizing the Pathways

To better understand the biological context of the potential therapeutic targets, the following diagrams illustrate the JAK-STAT signaling pathway and the HIV reverse transcription process.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Caption: The process of HIV reverse transcription and the mechanism of action for NNRTIs.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its chemical tractability allows for the creation of diverse compound libraries, which can be screened against a wide range of biological targets. The structural similarities of its derivatives to known kinase inhibitors and anti-HIV-1 agents highlight its significant potential in these therapeutic areas. This guide provides a foundational understanding of the medicinal chemistry of this compound, offering valuable insights and practical protocols for researchers dedicated to the discovery and development of new medicines. Further exploration of this scaffold is warranted and is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 6. This compound | 164666-68-6 [chemicalbook.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-chloro-2-picoline (IUPAC name: 6-chloro-2-methylpyridin-3-amine; CAS RN: 164666-68-6), a heterocyclic amine of significant interest in synthetic and medicinal chemistry. This document details the compound's discovery and historical context within pyridine chemistry, its physicochemical and toxicological properties, and detailed protocols for its synthesis. Furthermore, it illustrates its application as a key intermediate in the construction of more complex molecular architectures, such as pyrido[2,3-d]pyrimidine scaffolds, which are prevalent in modern drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science.

Discovery and History

The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader historical development of pyridine chemistry. The first synthesis of a heteroaromatic compound, pyridine, was achieved in the 19th century. A significant advancement in creating pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's pyridine synthesis, which provided a general method for producing a wide range of substituted pyridines.[1]

The development of compounds like this compound is a direct result of the extensive exploration of pyridine chemistry throughout the 20th century. The drive to create novel pharmaceuticals and agrochemicals spurred chemists to develop methods for introducing a variety of functional groups onto the pyridine ring. This particular compound, with its amino, chloro, and methyl substituents, represents a versatile building block. The strategic placement of these groups allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in the preparation of fused heterocyclic systems, such as those used in the development of kinase inhibitors.[2]

Physicochemical and Toxicological Properties

The properties of this compound have been compiled from various chemical databases and supplier safety data sheets.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-2-methylpyridin-3-amine | Sigma-Aldrich[3] |

| Synonyms | This compound, 3-amino-6-chloro-2-methylpyridine | PubChem[4] |

| CAS Number | 164666-68-6 | Sigma-Aldrich[3] |

| Molecular Formula | C₆H₇ClN₂ | PubChem[4] |

| Molecular Weight | 142.59 g/mol | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Purity | ≥98% | Sigma-Aldrich[3] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich[3] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported across public databases.

Toxicological Data

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Source: Sigma-Aldrich[3]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available 2-amino-6-methylpyridine. The general synthetic workflow involves nitration of the pyridine ring, followed by chlorination and subsequent reduction of the nitro group.

Overall Synthetic Scheme

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid.

-

Materials:

-

2-amino-6-methylpyridine (20 g)

-

Concentrated sulfuric acid (10 mL)

-

Concentrated nitric acid

-

Ethyl acetate

-

Ammonia solution

-

Ice bath

-

-

Procedure:

-

Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

-

Slowly add 2-amino-6-methylpyridine (20 g) to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.

-

Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid (110 mL total volume) to the reaction mixture, maintaining the temperature at -1 °C with continuous stirring.

-

After the addition is complete, continue stirring at room temperature for 30 minutes.

-

Warm the reaction mixture to 50 °C and maintain this temperature for 11 hours.

-

Upon completion, cool the reaction solution and extract the product with ethyl acetate.

-

Wash the ethyl acetate layer with an ammonia solution.

-

Concentrate the ammonia layer to precipitate the solid product.

-

Filter and dry the solid to obtain 2-amino-6-methyl-5-nitropyridine. (Expected yield: ~75%).[1]

-

Step 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

This step can be achieved via a Sandmeyer-type reaction, where the amino group of 2-amino-6-methyl-5-nitropyridine is converted to a chloro group. An alternative approach involves the diazotization to a hydroxyl group followed by chlorination.

-

Materials:

-

General Procedure (Sandmeyer Reaction):

-

Dissolve 2-amino-6-methyl-5-nitropyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas evolution should be observed.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

-

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group of 6-chloro-2-methyl-3-nitropyridine to an amine using a reducing agent like tin(II) chloride.

-

Materials:

-

6-chloro-2-methyl-3-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (e.g., 15%)

-

Ice bath

-

-

Procedure:

-

Dissolve 6-chloro-2-methyl-3-nitropyridine in ethyl acetate and cool the solution to 0 °C.[5]

-

Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Add the SnCl₂ solution dropwise to the cooled solution of the nitro compound.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours (e.g., 3 hours) until the reaction is complete (monitored by TLC).[5]

-

Pour the reaction mixture onto ice and carefully basify with a sodium hydroxide solution to a pH of 9-10 to precipitate tin salts and neutralize the acid.[5]

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

The final product, this compound, can be further purified by column chromatography.

-

Applications in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro substituent is susceptible to nucleophilic aromatic substitution and cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents.

A significant application is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This scaffold is a core component of many kinase inhibitors, which are a major class of modern therapeutics, especially in oncology.[4][7]

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following diagram illustrates a typical workflow where this compound is used to construct a pyrido[2,3-d]pyrimidine scaffold, a common core structure in kinase inhibitors.

Caption: Workflow for the synthesis of kinase inhibitor scaffolds.

References

- 1. nbinno.com [nbinno.com]

- 2. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 3. orgchemres.org [orgchemres.org]

- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 22280-60-0 | 6-Chloro-2-methyl-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Precursor: A Technical Guide to 3-Amino-6-chloro-2-picoline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline, a substituted pyridine derivative, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including a nucleophilic amino group, a reactive chloro substituent, and a methyl group, provide multiple reaction sites for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the utility of this compound in heterocyclic synthesis, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways to empower researchers in the fields of medicinal chemistry and materials science.

The strategic placement of the amino and chloro groups on the pyridine ring allows for a range of transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cyclization cascades. These reactions pave the way for the synthesis of fused heterocyclic systems, such as pyrido[3,2-e][1][2]diazepines, which have shown promising biological activities, including anti-HIV-1 activity.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information of a precursor is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [2][3] |

| Molecular Weight | 142.59 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| CAS Number | 164666-68-6 | [1][2][4] |

Safety Information: this compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this compound can be valuable for process development and cost-effective sourcing. A common synthetic route involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis of 6-chloro-2-methylpyridin-3-amine[1]

-

Dissolution: Dissolve 2-chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) in ethanol (20 mL).

-

Acid Addition: Slowly add concentrated hydrochloric acid with stirring.

-

Reagent Addition: Add powdered hydrochloric acid (16.2 g, 289 mmol) and additional concentrated hydrochloric acid (20 mL) in batches over 30 minutes at room temperature.

-

Reaction: Continue stirring for 30 minutes at room temperature.

-

Work-up:

-

Remove the solvent by distillation under reduced pressure.

-

Add water to the residue.

-

Neutralize the solution with sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Filter the two-phase mixture through diatomaceous earth and wash with ethyl acetate.

-

Separate the organic phase, wash sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the product.

-

Yield: 4.1 g (99%) of 6-chloro-2-methylpyridin-3-amine as a yellow solid.[1]

Applications in Heterocyclic Synthesis

The reactivity of this compound makes it a key building block for a variety of heterocyclic systems. The following sections detail potential synthetic applications with generalized experimental protocols that can be adapted and optimized for specific target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities.

Caption: General workflow for palladium-catalyzed cross-coupling.

This reaction allows for the formation of C-C bonds, introducing aryl or vinyl substituents at the 6-position.

Generalized Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), an aryl or vinyl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, DMF).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 |

| Vinylboronic Ester | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-100 |

This method is used to form C-N bonds, enabling the synthesis of N-aryl or N-alkyl derivatives at the 6-position.

Generalized Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Heat the mixture at a temperature ranging from 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Primary Amine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |

| Secondary Amine | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 90-100 |

Cyclization Reactions for Fused Heterocycles

The amino group of this compound is a key functionality for the construction of fused heterocyclic systems through various cyclization strategies.

The synthesis of pyrido[3,2-e][1][2]diazepine derivatives, which have shown anti-HIV-1 activity, highlights the utility of this precursor in constructing biologically relevant scaffolds.[1]

Caption: Logical flow for pyrido[3,2-e][1][2]diazepine synthesis.

Generalized Experimental Protocol:

-

Acylation: React this compound with an α-haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-(6-chloro-2-methylpyridin-3-yl)-2-haloacetamide.

-

Amination: Treat the resulting amide with a primary amine to displace the halide via nucleophilic substitution.

-

Cyclization: Induce intramolecular cyclization by treating the product from the previous step with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to yield the desired pyrido[3,2-e][1][2]diazepine derivative.

Conclusion

This compound stands as a highly valuable and adaptable precursor for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for the application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and various cyclization strategies. The ability to construct complex, fused heterocyclic systems, such as those with potential anti-HIV activity, underscores the importance of this building block in drug discovery and development. This technical guide provides a solid foundation of protocols and data to facilitate the exploration of this compound in the pursuit of novel and bioactive molecules. Researchers are encouraged to utilize this information as a starting point for the development of innovative synthetic routes and the discovery of new chemical entities.

References

Theoretical Reactivity of 3-Amino-6-chloro-2-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental reactivity of 3-Amino-6-chloro-2-picoline. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this guide synthesizes data from closely related substituted pyridines and picolines to predict and understand its chemical behavior. This document outlines standard computational methodologies for reactivity analysis, presents representative quantitative data, and details key experimental protocols for the functionalization of this scaffold. The content is designed to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction to the Reactivity of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals, agrochemicals, and functional materials. Its reactivity is significantly influenced by the nature and position of its substituents. In the case of this compound, the interplay of the electron-donating amino group, the electron-withdrawing chloro group, and the weakly activating methyl (picoline) group creates a unique reactivity profile.

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. However, this reactivity can be modulated by the electronic effects of the ring substituents. The amino group at the 3-position is expected to increase the electron density of the ring through resonance, potentially activating it towards electrophilic substitution. Conversely, the chloro group at the 6-position is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect, while also serving as a potential leaving group for nucleophilic aromatic substitution (SNAr). The 2-picoline (methyl) group provides a slight activating effect.

Understanding the balance of these electronic and steric factors is crucial for predicting the regioselectivity and feasibility of various chemical transformations.

Theoretical Studies on the Reactivity of Substituted Pyridines

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules.[1][2] These methods allow for the calculation of various molecular properties that correlate with chemical reactivity.

Computational Methodologies

A common approach for theoretical reactivity studies involves the following steps:

-

Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy state. This is typically performed using DFT methods such as B3LYP or PBE0, with basis sets like 6-31G(d,p) or 6-311G++.[2]

-

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Analysis of Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

-

Calculation of Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electronegativity are calculated from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, highlighting electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions of the molecule.

-

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges on each atom, providing insights into local reactivity.[1]

Data Presentation: Representative Theoretical Data

The following tables present representative quantitative data from theoretical studies on related picoline and aminopyridine derivatives. These values provide an estimate of the expected electronic properties of this compound.

Table 1: Calculated Bond Lengths and Angles for Picoline Derivatives

| Parameter | 2-Picoline Derivative (Pt-complex) | 3-Picoline Derivative (Pt-complex) | 4-Picoline Derivative (Pt-complex) |

| Pt-Npyridine (Å) | 2.036 | 2.032 | 2.033 |

Data sourced from a DFT study on picoline-diazido-Pt(IV) compounds.[1][3]

Table 2: Calculated Global Reactivity Descriptors

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) |

| 2-Amino-5-chloropyridine | - | - | 3.54 | - | - |

| Picolinamide Derivative | - | - | - | Calculated | Calculated |

| Quinoline Derivatives | Varies | Varies | Varies | Calculated | Calculated |